molecular formula C18H21NO2 B5754079 2-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline

2-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5754079
M. Wt: 283.4 g/mol
InChI Key: KAVKXZCRFJHGMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline, also known as L-tetrahydropalmatine (L-THP), is a natural alkaloid found in several plant species. L-THP has been widely studied for its potential therapeutic properties, including its use as an analgesic, sedative, and antipsychotic agent.

Mechanism of Action

The exact mechanism of action of L-THP is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including the dopamine, serotonin, and opioid systems. L-THP has been shown to have agonist activity at the dopamine D1 and D2 receptors, as well as the serotonin 5-HT1A and 5-HT2A receptors. Additionally, L-THP has been shown to have affinity for the mu, delta, and kappa opioid receptors.
Biochemical and Physiological Effects:
L-THP has been shown to have several biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, which may contribute to its analgesic and sedative effects. L-THP has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy. Additionally, L-THP has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory conditions such as arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using L-THP in lab experiments is that it is a natural compound, which may make it more biologically relevant than synthetic compounds. Additionally, L-THP has been extensively studied, so there is a wealth of information available on its properties and potential therapeutic uses. However, one limitation of using L-THP in lab experiments is that it can be difficult to obtain in large quantities, which may limit its use in certain types of studies.

Future Directions

There are several potential future directions for research on L-THP. One area of interest is its potential use in the treatment of addiction, particularly opioid addiction. L-THP has been shown to have opioid receptor activity, which may make it a useful alternative to traditional opioid agonists. Additionally, L-THP has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Finally, L-THP has been shown to have anti-tumor properties, making it a potential treatment for cancer.

Synthesis Methods

L-THP can be synthesized through a variety of methods, including the reduction of norlaudanosoline, the reductive amination of 3,4-dimethoxybenzaldehyde, or the reduction of 2-(3,4-dimethoxyphenyl)ethylamine. The most commonly used method for synthesizing L-THP is the reduction of norlaudanosoline, which involves the use of sodium borohydride as a reducing agent.

Scientific Research Applications

L-THP has been extensively studied for its potential therapeutic properties. It has been shown to have analgesic effects, making it a potential alternative to opioids for pain management. L-THP has also been studied for its sedative properties, with some research suggesting that it may be useful in the treatment of insomnia. Additionally, L-THP has been explored as a potential antipsychotic agent, with studies showing that it may be effective in treating schizophrenia and other psychotic disorders.

properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-20-17-8-7-14(11-18(17)21-2)12-19-10-9-15-5-3-4-6-16(15)13-19/h3-8,11H,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVKXZCRFJHGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC3=CC=CC=C3C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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